molecular formula C8H3BrF4O2 B1420777 Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate CAS No. 4707-23-7

Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Cat. No.: B1420777
CAS No.: 4707-23-7
M. Wt: 287.01 g/mol
InChI Key: BZKDYEDNQKCIJH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate is an organic compound with the molecular formula C8H3BrF4O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and four fluorine atoms, and the carboxylic acid group is esterified with methanol. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Scientific Research Applications

Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Safety and Hazards

This compound should be handled with caution. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate typically involves the esterification of 4-bromo-2,3,5,6-tetrafluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable tool in biochemical studies. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

  • Methyl 3-bromo-2,4,5,6-tetrafluorobenzoate
  • Methyl 4-bromo-2,3,5,6-tetrafluorophenylacetate
  • Methyl 4-bromo-2,3,5,6-tetrafluorobenzyl alcohol

Comparison: Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions. These characteristics make it a preferred choice in certain synthetic and research applications .

Properties

IUPAC Name

methyl 4-bromo-2,3,5,6-tetrafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c1-15-8(14)2-4(10)6(12)3(9)7(13)5(2)11/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKDYEDNQKCIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1F)F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2,3,5,6-tetrafluoro-benzoic acid (20 g, 73.49 mmol) in methanol (20 mL) was added an ethereal solution of diazomethane gas until the starting material is completely consumed. Reaction mixture was then evaporated under reduced pressure. The crude solid obtained was purified by flash column chromatography using 5% ethyl acetate in hexane, to obtain title compound as colorless crystalline solid (18 g, 85%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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